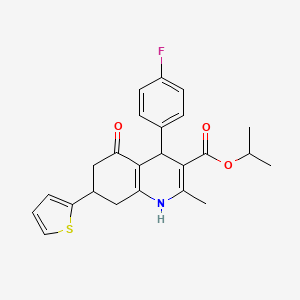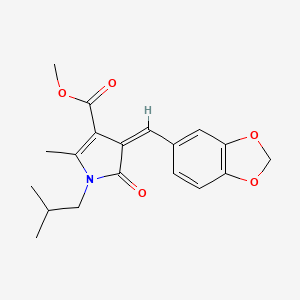![molecular formula C28H26N4O B11632859 (2E)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B11632859.png)
(2E)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-2-[(E)-4-PHENYLPIPERAZINE-1-CARBONYL]PROP-2-ENENITRILE is a complex organic compound characterized by its unique structural features. It contains an isoindoline moiety, a phenyl group, and a piperazine ring, making it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-2-[(E)-4-PHENYLPIPERAZINE-1-CARBONYL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of the isoindoline derivative, followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The piperazine ring is then incorporated via a nucleophilic substitution reaction. The final step involves the formation of the enenitrile moiety through a Knoevenagel condensation reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-2-[(E)-4-PHENYLPIPERAZINE-1-CARBONYL]PROP-2-ENENITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2E)-3-[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-2-[(E)-4-PHENYLPIPERAZINE-1-CARBONYL]PROP-2-ENENITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-2-[(E)-4-PHENYLPIPERAZINE-1-CARBONYL]PROP-2-ENENITRILE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Heparinoid: A compound with structures similar to heparin, found in marine organisms.
Uniqueness
(2E)-3-[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-2-[(E)-4-PHENYLPIPERAZINE-1-CARBONYL]PROP-2-ENENITRILE is unique due to its combination of an isoindoline moiety, a phenyl group, and a piperazine ring
Properties
Molecular Formula |
C28H26N4O |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(E)-3-[4-(1,3-dihydroisoindol-2-yl)phenyl]-2-(4-phenylpiperazine-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C28H26N4O/c29-19-25(28(33)31-16-14-30(15-17-31)26-8-2-1-3-9-26)18-22-10-12-27(13-11-22)32-20-23-6-4-5-7-24(23)21-32/h1-13,18H,14-17,20-21H2/b25-18+ |
InChI Key |
BFSXJMDVRVWPRX-XIEYBQDHSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)/C(=C/C3=CC=C(C=C3)N4CC5=CC=CC=C5C4)/C#N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(=CC3=CC=C(C=C3)N4CC5=CC=CC=C5C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-6-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632790.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632793.png)
![6-[(5Z)-5-({9-methyl-2-[(2-morpholin-4-ylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11632801.png)
![ethyl [(4-benzyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)sulfanyl]acetate](/img/structure/B11632802.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632811.png)
![(4E)-5-(4-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11632814.png)

![{(2E)-2-[(2E)-(4-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11632825.png)
![8-[benzyl(methyl)amino]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B11632833.png)

![propyl 2-chloro-5-[5-[(E)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate](/img/structure/B11632853.png)
![8-[(2-Methoxynaphthalen-1-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11632855.png)
![methyl 2-chloro-5-{5-[(Z)-(5-cyano-2-hydroxy-4-methyl-6-oxopyridin-3(6H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11632862.png)
![4-{(3E)-2-(4-ethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid](/img/structure/B11632863.png)
